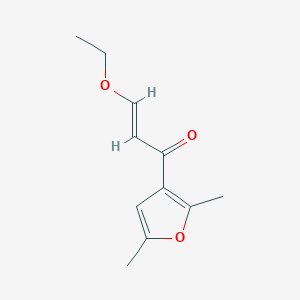

1-(2,5-Dimethylfuran-3-yl)-3-ethoxyprop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,5-Dimethylfuran-3-yl)-3-ethoxyprop-2-en-1-one is an organic compound belonging to the class of furans It is characterized by the presence of a furan ring substituted with dimethyl groups at positions 2 and 5, and an ethoxyprop-2-en-1-one moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylfuran-3-yl)-3-ethoxyprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3-acetyl-2,5-dimethylfuran with an appropriate aldehyde in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is typically carried out in an ethanolic solution at room temperature or under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Reactivity of the Enone System

The α,β-unsaturated ketone group enables diverse reactions:

Nucleophilic Additions

-

Michael Addition : The enone acts as a Michael acceptor. Nucleophiles (e.g., amines, thiols) attack the β-carbon, forming adducts. For example:

This compound+R-NH2→β-Amino ketone derivativeThis reactivity is exploited in pharmaceutical intermediates .

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd) selectively reduces the double bond, yielding a saturated ketone .

Electrophilic Reactions

-

Epoxidation : Reaction with peracids (e.g., mCPBA) forms an epoxide at the double bond .

-

Diels-Alder Cycloaddition : The enone serves as a dienophile, reacting with dienes (e.g., 1,3-butadiene) to form six-membered rings .

Furan Ring Reactivity

The dimethylfuran ring participates in:

Electrophilic Aromatic Substitution (EAS)

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) target the electron-rich C4 position of the furan ring .

-

Halogenation : Bromine or chlorine substitutes at C4 under mild conditions .

Oxidative Ring Opening

Strong oxidants (e.g., Mn(OAc)₃) cleave the furan ring, producing diketones or carboxylic acids :

Furan+Mn(OAc)3→Hexanedione derivative+CO2

Functional Group Transformations

Comparative Reactivity with Analogues

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

1-(2,5-Dimethylfuran-3-yl)-3-ethoxyprop-2-en-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)-3-ethoxyprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s furan ring and conjugated system allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, thereby exerting their effects .

Vergleich Mit ähnlichen Verbindungen

1-(2,5-Dimethylfuran-3-yl)ethanone: This compound shares the furan ring structure but lacks the ethoxyprop-2-en-1-one moiety.

(2E)-1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: This compound has a similar furan ring but is substituted with a carbazole moiety.

Uniqueness: 1-(2,5-Dimethylfuran-3-yl)-3-ethoxyprop-2-en-1-one is unique due to its specific combination of the furan ring and the ethoxyprop-2-en-1-one moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .

Biologische Aktivität

1-(2,5-Dimethylfuran-3-yl)-3-ethoxyprop-2-en-1-one, also known by its CAS number 1344881-84-0, is a compound derived from the furan family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and other relevant effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H16O3 with a molecular weight of approximately 208.26 g/mol. The compound features a furan ring substituted with ethoxy and propene groups, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens.

| Pathogen | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Candida albicans | 10 | 100 |

This table summarizes the inhibition zones and Minimum Inhibitory Concentrations (MIC) observed in laboratory tests .

Cytotoxicity

In vitro studies assessing the cytotoxic effects of this compound on human cell lines have shown varying degrees of toxicity. The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

These results indicate that while the compound exhibits cytotoxic effects, it may be selectively toxic to certain cancer cell lines .

The antimicrobial action of this compound is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. This is supported by studies showing alterations in membrane integrity and increased permeability upon exposure to the compound .

Case Studies

A notable case study involved the application of this compound in treating infections caused by drug-resistant strains of bacteria. In vivo experiments demonstrated that administration of the compound significantly reduced bacterial load in infected models compared to controls. The study highlighted its potential as a therapeutic agent against resistant pathogens .

Eigenschaften

Molekularformel |

C11H14O3 |

|---|---|

Molekulargewicht |

194.23 g/mol |

IUPAC-Name |

(E)-1-(2,5-dimethylfuran-3-yl)-3-ethoxyprop-2-en-1-one |

InChI |

InChI=1S/C11H14O3/c1-4-13-6-5-11(12)10-7-8(2)14-9(10)3/h5-7H,4H2,1-3H3/b6-5+ |

InChI-Schlüssel |

DSHZJVGAUUJMOJ-AATRIKPKSA-N |

Isomerische SMILES |

CCO/C=C/C(=O)C1=C(OC(=C1)C)C |

Kanonische SMILES |

CCOC=CC(=O)C1=C(OC(=C1)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.